molecular formula C7H10O2 B13714303 3-Methylenehexahydrofuro[2,3-b]furan

3-Methylenehexahydrofuro[2,3-b]furan

Cat. No.: B13714303
M. Wt: 126.15 g/mol
InChI Key: ITEHUTGZBAGJOG-UHFFFAOYSA-N
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Description

(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan is a complex organic compound belonging to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This particular compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a methylene group attached to the furan ring. The cis configuration denotes the spatial arrangement of substituents around the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan involves several synthetic routes. One common method is the stereoselective synthesis, which ensures the formation of diastereomerically pure compounds. This process often involves the use of intermediates such as 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes crystallization and epimerization to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the hexahydro-furo[2,3-b]furan structure .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various halogens for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce more saturated furan compounds .

Scientific Research Applications

(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan is unique due to its specific hexahydro structure and methylene group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-methylidene-2,3,3a,6a-tetrahydrofuro[2,3-b]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-9-7-6(5)2-3-8-7/h6-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEHUTGZBAGJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COC2C1CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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